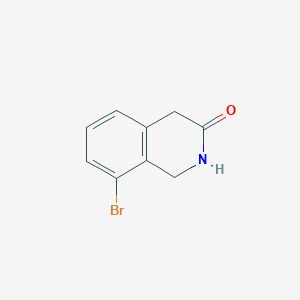

8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Description

Contextual Significance of Isoquinoline (B145761) and Dihydroisoquinolinone Scaffolds in Chemical Research

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a wide array of pharmacological activities. chemicalbridge.co.uknih.gov Derivatives of isoquinoline are integral to numerous therapeutic agents, demonstrating applications as anesthetics, antihypertensive agents, and antiretroviral agents. pharmaffiliates.com Their planar ring system and the potential for diverse substitutions allow for fine-tuning of biological activity and pharmacokinetic properties, making them a favored template in drug design and lead optimization. chemicalbook.com

The dihydroisoquinolinone core, a reduced form of the isoquinoline ring system, is also of significant interest. This structural motif is found in various natural products and has been utilized as a key building block in the synthesis of bioactive molecules. nih.gov For instance, dihydroisoquinolinone derivatives have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a promising target in oncology research. researchgate.net The versatility of this scaffold allows it to serve as a precursor for more complex molecular architectures, and its derivatives have been explored for their potential in treating a range of diseases, including cancer, infections, and neurological disorders. chemscene.com The sustained interest in these scaffolds drives continuous research into novel synthetic methodologies to access diversely functionalized analogues. chemicalbridge.co.uknih.gov

The Strategic Role of Halogenation, Specifically Bromination, in Heterocyclic Compound Synthesis

Halogenation is a fundamental transformation in organic synthesis, and the introduction of halogen atoms, particularly bromine, into heterocyclic compounds is a well-established strategy for molecular diversification. nih.gov Halogenated heterocycles serve as versatile intermediates in the synthesis of more complex molecules. researchgate.net The carbon-bromine bond is a key functional group that can be readily manipulated through various synthetic transformations.

The strategic placement of a bromine atom on a heterocyclic ring, such as in 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, provides a reactive handle for a multitude of chemical reactions. Most notably, brominated heterocycles are excellent substrates for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. This capability is paramount in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity. nih.gov

Furthermore, electrophilic bromine sources can activate unsaturated systems, leading to the formation of functionalized carbocycles and heterocycles. americanelements.com The presence of a bromine atom can also influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug discovery. nih.gov The development of new and efficient bromination protocols, including greener methods, remains an active area of research, highlighting the enduring importance of this transformation in modern organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSMLQVNWVZSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276511 | |

| Record name | 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943749-58-4 | |

| Record name | 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943749-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromo 1,2 Dihydroisoquinolin 3 4h One and Analogous Scaffolds

General Strategies for the Construction of the 1,2-Dihydroisoquinolin-3(4H)-one Core

The formation of the 1,2-dihydroisoquinolin-3(4H)-one framework can be achieved through a variety of synthetic strategies, ranging from traditional cyclization reactions to more contemporary transition-metal-catalyzed and metal-free approaches.

Classical Annulation and Cyclization Approaches to Dihydroisoquinolines

Classical methods for the synthesis of dihydroisoquinoline skeletons often involve intramolecular cyclization reactions of appropriately substituted phenylethylamine derivatives. Two of the most prominent examples are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com While this reaction typically yields 3,4-dihydroisoquinolines, modifications and appropriate starting materials can be envisioned to access the desired 1,2-dihydroisoquinolin-3(4H)-one core. The mechanism generally proceeds through an initial dehydration of the amide followed by an intramolecular electrophilic aromatic substitution. organic-chemistry.org The presence of electron-donating groups on the aromatic ring generally facilitates the cyclization. jk-sci.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by cyclization to form a tetrahydroisoquinoline. organicreactions.orgthermofisher.comthermofisher.com This reaction is a special case of the Mannich reaction and has been widely applied in the synthesis of various isoquinoline (B145761) alkaloids. While the direct synthesis of 1,2-dihydroisoquinolin-3(4H)-one via a classical Pictet-Spengler reaction is not straightforward, this method provides a foundational strategy for constructing the core tetrahydroisoquinoline ring system, which can then be further modified.

Multicomponent Reaction (MCR) Strategies for Complex Dihydroisoquinolinones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of isoquinolinone and dihydroisoquinoline scaffolds. nih.govnih.gov

The Ugi reaction , a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be employed to generate diverse N-acylamino acid amides. researchgate.net This methodology has been successfully applied to the synthesis of novel isoquinolinone and 1,2-dihydroisoquinoline (B1215523) derivatives. nih.gov For instance, the Ugi three-component reaction of 3,4-dihydroisoquinolines, isocyanides, and various acids can furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. researchgate.net

Similarly, the Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy carboxamides. researchgate.net The versatility of these MCRs allows for the rapid generation of libraries of complex dihydroisoquinolinone derivatives with a high degree of molecular diversity.

Transition-Metal-Catalyzed Cyclizations and Cross-Couplings in Dihydroisoquinolinone Synthesis

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems, including dihydroisoquinolinones. Catalysts based on rhodium and palladium have been particularly effective in promoting C-H activation and cyclization cascades.

Rhodium-catalyzed reactions have been utilized for the synthesis of dihydroisoquinolones through C-H activation. For example, the Rh(III)-catalyzed [4+2] cycloaddition of aromatic amides with alkenes can provide a direct route to 3,4-dihydroisoquinolones. organic-chemistry.org The use of specific ligands can control the regioselectivity of these reactions, allowing for the synthesis of substituted dihydroisoquinolones. nih.govacs.org Furthermore, a planar-chiral rhodium(III) catalyst has been developed for the enantioselective synthesis of dihydroisoquinolones from aryl hydroxamic acids and strained alkenes. nih.gov

Palladium-catalyzed processes also offer efficient pathways to dihydroisoquinolinones. Palladium-catalyzed cascade cyclization-coupling reactions of trisubstituted allenamides with arylboronic acids have been developed for the synthesis of substituted 1,2-dihydroisoquinolines. nih.govpreprints.org Additionally, palladium-catalyzed C-H functionalization and intramolecular asymmetric allylation cascades of N-sulfonyl benzamides with 1,3-dienes have been shown to produce chiral 3,4-dihydroisoquinolones with high enantioselectivity. acs.org Another approach involves the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to yield various substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Dihydroisoquinolinone Scaffolds

| Catalyst/Reagents | Starting Materials | Product Type | Reference |

|---|---|---|---|

| [Cp*RhCl₂]₂ | Aromatic amides, Alkenes | 3,4-Dihydroisoquinolones | organic-chemistry.org |

| Pd(OAc)₂ / Chiral Ligand | N-sulfonyl benzamides, 1,3-Dienes | Chiral 3,4-Dihydroisoquinolones | acs.org |

| Pd(OAc)₂ / P(o-tolyl)₃ | Trisubstituted allenamides, Arylboronic acids | Substituted 1,2-Dihydroisoquinolines | nih.govpreprints.org |

| [CptRhCl₂]₂ | O-pivaloyl benzhydroxamic acids, Propene | 4-Methyl-substituted dihydroisoquinolones | nih.govacs.org |

| [(C₅H₂tBu₂CH₂tBu)RhI₂]₂ | Aryl hydroxamic acids, Strained alkenes | Enantiomerically enriched dihydroisoquinolones | nih.gov |

| Pd(OAc)₂ / DIPEA | N-methoxybenzamides, 2,3-Allenoic acid esters | 3,4-Substituted hydroisoquinolones | mdpi.com |

Metal-Free Synthetic Routes to Dihydroisoquinolinone Derivatives

The development of metal-free synthetic methodologies is of significant interest due to considerations of cost, toxicity, and environmental impact. Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of dihydroisoquinolinones.

One notable example is the organocatalytic asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This method utilizes a quinine-based squaramide organocatalyst to promote an aza-Henry–hemiaminalization–oxidation sequence, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.govnih.gov This approach provides the target compounds in moderate to good yields and with high diastereoselectivity and enantioselectivity. nih.gov Organocatalytic cascade reactions, such as trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing sequences, have also been employed for the enantioselective synthesis of highly functionalized hydroisoquinolines. rsc.orgau.dk

Regioselective Bromination as a Pivotal Step in 8-bromo-1,2-dihydroisoquinolin-3(4H)-one Synthesis

Once the 1,2-dihydroisoquinolin-3(4H)-one core is assembled, the introduction of a bromine atom at the C8 position is a crucial step. This is typically achieved through electrophilic aromatic substitution.

Direct Bromination Approaches for Dihydroisoquinolinones

The direct bromination of the 1,2-dihydroisoquinolin-3(4H)-one scaffold at the C8 position requires careful control of reaction conditions to achieve the desired regioselectivity. The substitution pattern on the aromatic ring is governed by the directing effects of the existing substituents. In the case of the unsubstituted dihydroisoquinolinone, the electron-donating effect of the nitrogen atom and the electron-withdrawing effect of the carbonyl group will influence the position of electrophilic attack.

Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and catalyst can significantly impact the outcome of the reaction. For instance, bromination of isoquinoline in concentrated sulfuric acid using NBS can lead to regioselective monobromination at the C5 position. researchgate.net While direct experimental data for the bromination of 1,2-dihydroisoquinolin-3(4H)-one is not extensively reported in the provided search results, analogies can be drawn from the bromination of related heterocyclic systems. The use of NBS in a suitable solvent is a common method for the bromination of activated aromatic rings. rsc.orgnih.govorganic-chemistry.org A facile and general approach for the efficient construction of functionalized bromoquinolines involves the dehydrogenation of tetrahydroquinolines using NBS as both an electrophile and an oxidant. rsc.orgnih.gov The regioselectivity of the bromination of a stable synthetic bacteriochlorin was shown to be highly dependent on the presence of a methoxy (B1213986) group, with NBS in THF cleanly affording the 15-bromo derivative. nih.gov

For the synthesis of this compound, a plausible approach would involve the treatment of the parent dihydroisoquinolinone with a brominating agent like NBS under controlled conditions. The inherent electronic properties of the substrate would likely direct the bromine to the C8 position, although careful optimization would be necessary to avoid the formation of other isomers.

Table 2: Common Brominating Agents and Conditions

| Brominating Agent | Typical Conditions | Substrate Type | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Isoquinoline | researchgate.net |

| N-Bromosuccinimide (NBS) | Metal-free, mild conditions | Tetrahydroquinolines | rsc.orgnih.gov |

| N-Bromosuccinimide (NBS) | THF, room temperature | 5-Methoxybacteriochlorin | nih.gov |

| Molecular Bromine (Br₂) | Gaseous phase, 300°C | Isoquinoline | researchgate.net |

Precursor Functionalization Strategies for Bromine Atom Incorporation

A general multi-step pathway for the synthesis of related compounds, such as 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, provides a blueprint for accessing the target molecule. This strategy typically begins with the construction of the core tetrahydroisoquinoline ring system. Following the formation of this scaffold, electrophilic bromination is carried out to introduce the bromine atom onto the aromatic ring. The directing effects of the substituents on the ring often favor substitution at the C8 position. Subsequent oxidation of the benzylic position (C4) or functional group manipulation at C3 would then lead to the desired 1,2-dihydroisoquinolin-3(4H)-one.

Various brominating agents can be employed for this purpose, with the choice of reagent and reaction conditions being crucial for achieving high regioselectivity and yield. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a suitable initiator or catalyst, or elemental bromine in an appropriate solvent. The reactivity of the tetrahydroisoquinoline precursor and the presence of other functional groups will dictate the optimal conditions for the bromination step.

For instance, the direct bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid has been shown to yield the 6,8-dibromo derivative, indicating that the tetrahydroisoquinoline ring system is amenable to electrophilic aromatic substitution. While this example is on a quinoline system, the principles can be extended to the isoquinoline scaffold.

Table 1: General Synthetic Strategy for 8-Bromo-Substituted Tetrahydroisoquinolin-3-ones

| Step | Description | Key Transformations |

| 1 | Ring Formation | Construction of the tetrahydroisoquinoline core. |

| 2 | Bromination | Introduction of the bromine atom at the C8 position. |

| 3 | Oxidation/Functionalization | Formation of the ketone at the C3 position. |

Asymmetric Synthesis and Enantioselective Methodologies Applied to Dihydroisoquinolinone Derivatives

The development of asymmetric and enantioselective methods for the synthesis of dihydroisoquinolinone derivatives is of paramount importance, as the biological activity of these compounds is often stereospecific. Various strategies have been developed to control the stereochemistry of the newly formed chiral centers in the dihydroisoquinolinone core.

One powerful approach involves the use of chiral catalysts in key bond-forming reactions. For example, organocatalytic asymmetric synthesis has been successfully applied to produce trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This method utilizes a chiral organocatalyst to control the enantioselectivity of the reaction, leading to the formation of a specific stereoisomer.

Another strategy involves the asymmetric reduction of a prochiral precursor. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The asymmetric hydrogenation of dihydroisoquinolines (DHIQs) using chiral ruthenium catalysts has been shown to produce chiral tetrahydroisoquinolines with high enantiomeric excess. While this method yields the fully reduced tetrahydroisoquinoline, subsequent selective oxidation could potentially provide access to the desired dihydroisoquinolinone.

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the molecule, influences the stereochemistry of a subsequent transformation, and is then removed. This approach has been widely used in the asymmetric synthesis of various heterocyclic compounds.

The development of enantioselective methodologies for the synthesis of spiro compounds, which can be considered as structurally related complex scaffolds, also provides insights into potential strategies for the asymmetric synthesis of dihydroisoquinolinones. These methods often rely on the use of chiral ligands in transition metal-catalyzed reactions to control the stereochemistry of the final product.

Table 2: Examples of Asymmetric Methodologies for Dihydroisoquinolinone Analogs

| Methodology | Key Features | Potential Application |

| Organocatalytic Asymmetric Synthesis | Use of small organic molecules as chiral catalysts. | Direct enantioselective formation of the dihydroisoquinolinone ring. |

| Catalytic Asymmetric Hydrogenation | Use of chiral metal catalysts for stereoselective reduction. | Asymmetric synthesis of chiral tetrahydroisoquinoline precursors. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Diastereoselective synthesis of intermediates. |

Chemical Transformations and Derivatization Strategies of the 8 Bromo 1,2 Dihydroisoquinolin 3 4h One Scaffold

Reactivity and Utility of the Bromo Substituent

The bromine atom at the C-8 position of the isoquinolinone ring is a key handle for introducing molecular diversity. Its reactivity allows for a range of transformations, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 8-bromo-1,2-dihydroisoquinolin-3(4H)-one scaffold readily participates in these transformations, allowing for the introduction of various aryl, alkyl, and alkynyl groups.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures. While specific examples for this compound are not extensively detailed in the reviewed literature, the general applicability of this reaction to aryl bromides is well-established. For instance, the direct arylation of 3,4-dihydroisoquinolones at the 8-position with aryl iodides has been achieved using a palladium acetate (B1210297) catalyst and a silver acetate additive at elevated temperatures, demonstrating the feasibility of functionalizing this position. This suggests that this compound would be a suitable substrate for Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids or their derivatives. The general conditions for such a reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent.

The Sonogashira coupling enables the introduction of alkynyl moieties onto the isoquinolinone core. This reaction involves the coupling of the 8-bromo derivative with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This transformation is valuable for the synthesis of precursors for more complex heterocyclic systems and for generating compounds with potential applications in materials science and medicinal chemistry.

The Heck reaction provides a means to introduce alkenyl substituents at the 8-position. This palladium-catalyzed reaction involves the coupling of the this compound with an alkene, such as an acrylate (B77674) or styrene (B11656) derivative. nih.govnih.govfrontiersin.org A notable application is the cascade asymmetric Heck/Suzuki reaction of 2-iodobenzamides to produce 4,4-disubstituted dihydroisoquinolinones, highlighting the utility of Heck-type transformations within this scaffold. nih.gov

A summary of representative cross-coupling reactions is presented in the table below.

| Cross-Coupling Reaction | Reagents and Conditions (General) | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base, Solvent | 8-Aryl-1,2-dihydroisoquinolin-3(4H)-one |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base, Solvent | 8-Alkynyl-1,2-dihydroisoquinolin-3(4H)-one |

| Heck | Alkene, Pd catalyst, Base, Solvent | 8-Alkenyl-1,2-dihydroisoquinolin-3(4H)-one |

Nucleophilic Substitution Reactions to Introduce Diverse Functionalities

While palladium-catalyzed reactions are predominant, the bromo substituent at the 8-position can also undergo nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under specific reaction conditions. This allows for the direct introduction of heteroatom-containing functionalities. For SNAr reactions to proceed, the aromatic ring is typically activated by electron-withdrawing groups. nih.govlibretexts.org In the case of this compound, the lactam carbonyl group provides some electron-withdrawing character, which may facilitate nucleophilic substitution with potent nucleophiles like amines, alkoxides, or thiolates under forcing conditions. These reactions offer a direct route to 8-amino, 8-alkoxy, and 8-thioalkoxy derivatives, respectively.

Modifications at the Nitrogen Atom: N-Substitution and Alkylation

The nitrogen atom of the lactam ring in this compound is a prime site for modification, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties and biological activity.

N-Alkylation is a common transformation, typically achieved by treating the parent lactam with an alkyl halide in the presence of a base. mdpi.commdpi.com Common bases used for this purpose include sodium hydride, potassium carbonate, or cesium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This method allows for the introduction of various alkyl, benzyl, and functionalized alkyl chains.

N-Arylation can be accomplished through copper-catalyzed Chan-Lam coupling reactions. nih.govacs.org This method involves the reaction of the lactam with an arylboronic acid in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen). The Chan-Lam coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups on the arylboronic acid partner.

The table below summarizes common N-substitution strategies.

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-8-bromo-1,2-dihydroisoquinolin-3(4H)-one |

| N-Arylation (Chan-Lam) | Arylboronic acid, Cu catalyst (e.g., Cu(OAc)₂), Base, Oxidant | N-Aryl-8-bromo-1,2-dihydroisoquinolin-3(4H)-one |

Functionalization of the Carbonyl Group and Adjacent Methylene (B1212753) Positions

The carbonyl group and the adjacent C-4 methylene position of the this compound scaffold offer additional sites for chemical modification, leading to a wider range of derivatives.

The carbonyl group can undergo reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the lactam to a cyclic amine, the 8-bromo-1,2,3,4-tetrahydroisoquinoline. Further reactions at the newly formed hydroxyl group can also be envisaged.

The C-4 methylene position , being adjacent to the carbonyl group, is activated and can be functionalized through various reactions. For example, direct C-4 alkylation of isoquinolines has been achieved using a temporary dearomatization strategy. acs.org A protocol for the trans-diastereoselective introduction of an aryl substituent at the C-4 position of the 1,4-dihydroisoquinol-3-one scaffold has also been developed, proceeding through a Regitz diazo transfer followed by a triflic acid-promoted hydroarylation. nih.gov

Strategies for Incorporation into Fused Heterocyclic Ring Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic ring systems. These strategies often involve domino or tandem reactions that efficiently construct multiple rings in a single synthetic operation. libretexts.orgCurrent time information in Pasuruan, ID.organic-chemistry.org

One approach involves the initial functionalization of the 8-bromo position, for example, through a Sonogashira coupling to introduce an alkyne. This alkynyl-substituted isoquinolinone can then undergo intramolecular cyclization to form a new fused ring.

Another strategy is the construction of a pyrazole (B372694) ring fused to the isoquinoline (B145761) core. For instance, the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones has been reported starting from functionalized quinolinones. researchgate.net A similar approach could be envisioned for the this compound scaffold, where the lactam functionality and the bromo-aromatic ring provide the necessary reactive sites for the annulation of a pyrazole ring. The synthesis of pyrazolo[3,4-g]isoquinolines has also been explored, where the introduction of a bromine atom at the 8-position was found to influence the biological activity of the resulting compounds. researchgate.net

Structure Activity Relationship Sar and Structural Optimization Studies of Dihydroisoquinolinone Derivatives

General Principles of Structure-Activity Relationships in Isoquinoline (B145761) and Dihydroisoquinolinone Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in a vast number of biologically active natural products and synthetic compounds. nih.gov Derivatives of isoquinoline and its reduced forms, such as tetrahydroisoquinoline and dihydroisoquinolinone, have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nuph.edu.uarsc.orgacs.org The biological activity of these compounds is intricately linked to the nature, position, and orientation of various substituents on the core ring system. nuph.edu.ua

General SAR principles derived from numerous studies on isoquinoline derivatives highlight the importance of several key structural features:

Substitution on the Benzene (B151609) Ring: The electronic properties and bulk of substituents on the aromatic portion of the isoquinoline nucleus significantly modulate biological activity. For instance, the presence of electron-donating groups, such as methoxy (B1213986) groups at the C6 and C7 positions, is a common feature in many active tetrahydroisoquinoline derivatives. nih.gov

Substitution at the C1 Position: The C1 position is a frequent site for modification. The introduction of various groups, from simple alkyl chains to bulky aromatic moieties, can drastically alter the compound's interaction with its biological target. nih.gov

The Dihydropyridinone Ring: In dihydroisoquinolinones, the lactam functionality introduces a rigid, planar element that can participate in hydrogen bonding interactions with biological targets. The substituents on this ring can influence the molecule's conformation and binding affinity.

A study on a series of 5,8-disubstituted tetrahydroisoquinolines revealed that increased lipophilicity generally correlated with improved potency against Mycobacterium tuberculosis. nih.gov Furthermore, the nature of the linker at the 7-position was found to be critical, suggesting that the precise positioning of terminal aromatic rings is essential for target binding. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to further elucidate the structural requirements for the activity of dihydroisoquinolin-1(2H)-one derivatives. nih.gov These computational models help in visualizing the favorable and unfavorable steric and electronic interactions, thereby guiding the design of new, more potent analogues.

Influence of Halogen Substituents, Particularly Bromine, on Molecular Recognition and Reactivity

The introduction of halogen atoms, a common strategy in drug design, can profoundly impact a molecule's physicochemical properties and its interaction with biological targets. Halogens, including bromine, can influence a compound's lipophilicity, metabolic stability, and binding affinity. researchgate.net The effect of halogenation is multifaceted, involving steric, electronic, and hydrophobic contributions. researchgate.net

Bromine, in particular, possesses a unique set of properties that make it a valuable tool in medicinal chemistry. Its atomic radius and electronegativity are intermediate among the common halogens (fluorine, chlorine, bromine, and iodine). researchgate.net The incorporation of bromine can lead to enhanced biological activity through several mechanisms:

Increased Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.

Formation of Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule. This can contribute to a tighter binding affinity and improved selectivity.

Metabolic Stability: Bromination can block sites of metabolism, thereby increasing the half-life of a drug.

In a series of halogen-substituted flavonoids, it was observed that moving from fluorine to iodine resulted in a progressive increase in antibacterial activity, suggesting that the size of the halogen atom was a more critical factor than its electronic properties in that particular series. researchgate.net Similarly, studies on halogenated phenyl- and phenethyl carbamate (B1207046) derivatives of tetrahydroisoquinoline have shown that chlorinated and fluorinated compounds exhibit remarkable bactericidal activity. researchgate.net

The following table summarizes the key physicochemical properties of common halogen substituents.

| Halogen | Atomic Number | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Hydrophobic Parameter (π) |

| Fluorine | 9 | 3.98 | 0.57 | 0.14 |

| Chlorine | 17 | 3.16 | 0.99 | 0.71 |

| Bromine | 35 | 2.96 | 1.14 | 0.86 |

| Iodine | 53 | 2.66 | 1.33 | 1.12 |

Data sourced from various chemistry resources.

Positional Effects of Bromine and Other Substituents on Derivative Potency and Selectivity

The position of a substituent on the dihydroisoquinolinone scaffold is as critical as its chemical nature in determining the biological activity and selectivity of the derivative. SAR studies have consistently shown that even minor changes in the substitution pattern can lead to significant variations in potency.

For instance, the bromination of isoquinoline itself is highly regioselective, with the position of bromine entry being influenced by the reaction conditions. nih.gov In strong acids, isoquinoline is preferentially brominated at the 5-position. nih.gov This regioselectivity in synthesis can be exploited to generate specific isomers for biological evaluation.

In the context of dihydroisoquinolinone derivatives, the position of a bromine atom can influence its interaction with the target protein. A bromine atom at a specific position might be able to form a crucial halogen bond with a backbone carbonyl or a specific amino acid residue in the binding pocket, thereby enhancing affinity. Conversely, placing a bulky bromine atom in a sterically hindered region of the binding site could be detrimental to activity.

A study on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives highlighted the influence of substituent positioning on the cyclization reaction to form the dihydroisoquinoline core. For example, with a benzyloxy group at the meta position and a bromo group at the para position of the starting phenyl precursor, cyclization predominantly yields the 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline, indicating a directing effect of the substituents. nih.gov

The following table presents hypothetical data to illustrate the potential impact of bromine's position on the inhibitory activity of a dihydroisoquinolinone derivative against a generic kinase.

| Compound | Position of Bromine | IC₅₀ (nM) |

| 1 | No Bromine | 500 |

| 2 | 5-Bromo | 150 |

| 3 | 6-Bromo | 300 |

| 4 | 8-Bromo | 50 |

| 5 | 5,8-Dibromo | 200 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Analysis and its Implications for Structure-Activity Correlations

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. A molecule must adopt a specific conformation to fit into the binding site of its target protein. Conformational analysis, therefore, plays a vital role in understanding SAR and in the design of new drug candidates.

Molecular docking studies are another powerful tool for investigating the likely binding conformations of dihydroisoquinolinone derivatives within the active site of a target protein. These studies can help to rationalize the observed SAR and provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking simulations of a dihydroisoquinoline derivative into the active site of leucine (B10760876) aminopeptidase (B13392206) showed that the compound could form hydrogen bonds with key residues and coordinate with a zinc ion, which are essential for its inhibitory activity.

The interplay between substituent effects and conformational preferences is a central theme in the structural optimization of dihydroisoquinolinone derivatives. By carefully selecting substituents that not only interact favorably with the target but also promote a bioactive conformation, it is possible to design new compounds with enhanced potency and selectivity.

8 Bromo 1,2 Dihydroisoquinolin 3 4h One As a Versatile Synthetic Scaffold

Role as a Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom at the C8-position of the 1,2-dihydroisoquinolin-3(4H)-one scaffold renders it an exceptionally versatile building block for the synthesis of complex organic molecules. This bromine atom serves as a key functional group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org These reactions are fundamental in modern organic synthesis and drug discovery, allowing for the modular assembly of complex structures from simpler precursors.

A compelling illustration of the synthetic utility of a closely related scaffold can be found in the development of potent and selective Rho-kinase (ROCK) inhibitors. nih.gov In this research, the analogous compound, 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, was employed as a key starting material. The bromine atom at the 8-position was crucial for the introduction of various aryl and heteroaryl groups via Suzuki coupling reactions. This allowed for a systematic exploration of the structure-activity relationship (SAR), ultimately leading to the identification of highly potent and selective inhibitors. The synthetic strategy highlights how the bromo-substituted heterocyclic core can be effectively utilized to access a diverse range of analogs with potential therapeutic applications.

The general synthetic approach involves the reaction of the 8-bromo-dihydroisoquinolinone core with a variety of boronic acids or esters (in the case of Suzuki coupling) or amines (in the case of Buchwald-Hartwig amination) in the presence of a palladium catalyst and a suitable base. This modular approach allows for the rapid generation of a library of compounds with diverse substituents at the 8-position, which is often a key vector for modulating biological activity and pharmacokinetic properties.

| Starting Scaffold | Reaction Type | Coupling Partner | Resulting Complex Molecule Class | Therapeutic Target/Application |

|---|---|---|---|---|

| 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (analog) | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 8-Aryl/Heteroaryl-benzo[d]azepin-2-ones | ROCK Inhibitors |

| 8-bromo-1,2-dihydroisoquinolin-3(4H)-one | Suzuki Coupling | Various Boronic Acids | 8-Substituted Isoquinolinones | Potential Kinase Inhibitors, etc. |

| This compound | Buchwald-Hartwig Amination | Primary/Secondary Amines | 8-Amino-isoquinolinones | Scaffolds for various therapeutic targets |

Contributions to the Development of Novel Privileged Scaffolds and Chemical Probes

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.comrsc.org The isoquinoline (B145761) and its partially saturated derivatives, including the dihydroisoquinolinone core, are widely recognized as privileged structures. nih.govnih.govresearchgate.net Their rigid, three-dimensional shape provides a good starting point for the design of ligands that can interact specifically with the binding sites of proteins such as enzymes and receptors.

The this compound scaffold is a prime candidate for the development of novel privileged structures. The inherent biological relevance of the dihydroisoquinolinone core, combined with the synthetic versatility imparted by the bromine atom, allows for the creation of diverse libraries of compounds. By systematically varying the substituent at the 8-position through cross-coupling reactions, medicinal chemists can generate a multitude of new scaffolds with tailored properties. These new scaffolds can then be screened against a wide range of biological targets to identify novel lead compounds for drug discovery programs. For instance, the thienoisoquinoline scaffold, a derivative of the isoquinoline core, has shown potent activity against various cancer cell lines. nih.gov

Furthermore, this compound is a valuable precursor for the synthesis of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The development of high-quality chemical probes is essential for target validation in the early stages of drug discovery. The ability to easily modify the 8-bromo-dihydroisoquinolinone scaffold allows for the incorporation of reporter groups (e.g., fluorescent tags, biotin) or photoreactive moieties, which are often required for chemical probe applications. The dihydroisoquinolinone core can be elaborated to target specific protein families, such as kinases or bromodomains, by introducing substituents that mimic the natural ligands of these proteins.

| Parent Scaffold | Modification Strategy | Resulting Scaffold/Probe Type | Potential Applications |

|---|---|---|---|

| This compound | Suzuki and Buchwald-Hartwig Coupling | Novel Privileged Scaffolds | Libraries for high-throughput screening, lead optimization |

| This compound | Introduction of pharmacophores via cross-coupling | Targeted Privileged Scaffolds | Kinase inhibitors, Bromodomain inhibitors, etc. |

| This compound | Attachment of reporter groups or reactive moieties | Chemical Probes | Target identification and validation, imaging |

Theoretical and Computational Chemistry Applied to 8 Bromo 1,2 Dihydroisoquinolin 3 4h One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of dihydroisoquinolinone systems. nih.govresearchgate.net DFT methods are used to determine molecular geometries, electronic properties, and various descriptors that correlate with chemical behavior. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govscirp.org For instance, theoretical studies on related quinolin-4-one derivatives have shown that substituents significantly influence the energy gap, with electron-withdrawing groups like bromine tending to decrease the gap and increase reactivity. scirp.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify different aspects of reactivity:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors help in comparing the reactivity of different derivatives and predicting sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

| Parameter | Description | Typical Implication for Dihydroisoquinolinones |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest greater reactivity towards electrophiles. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest greater reactivity towards nucleophiles. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. scirp.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. Softer molecules (lower η) are more reactive. |

| Electrophilicity Index (ω) | μ2 / 2η | Indicates the energy stabilization when the system acquires additional electronic charge. |

Mechanistic Elucidation of Key Synthetic Transformations Involving Dihydroisoquinolinones

Computational chemistry, especially DFT, is a valuable tool for elucidating the mechanisms of complex organic reactions involved in the synthesis of dihydroisoquinolinones. mdpi.commdpi.comrsc.org By modeling reactants, transition states (TS), intermediates, and products, researchers can map out the entire potential energy surface of a reaction. researchgate.net This allows for the determination of activation energies and reaction pathways, providing insights that are often difficult to obtain through experiments alone. rsc.orgresearchgate.net

Key synthetic transformations for which mechanisms can be computationally explored include:

Cycloaddition Reactions: Many syntheses of heterocyclic scaffolds involve cycloadditions. DFT calculations can clarify whether these reactions proceed through concerted or stepwise mechanisms and can predict the stereo- and regioselectivity of the products. mdpi.com

Transition Metal-Catalyzed Reactions: For syntheses employing catalysts like palladium, rhodium, or cobalt, computational studies can model the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.net This helps in understanding the role of the catalyst and ligands in promoting the desired transformation.

Bischler-Napieralski and Pictet-Spengler type reactions: These are classic methods for constructing the isoquinoline (B145761) core. organic-chemistry.org Computational analysis can reveal the structure of key intermediates, such as N-acyliminium ions, and the energetic barriers associated with the cyclization and dehydration steps. organic-chemistry.org

The growing appreciation for the role of non-covalent interactions in directing reaction outcomes has made computational studies even more critical. rsc.orgresearchgate.net These methods can accurately model subtle effects like hydrogen bonding and dispersion forces that influence the stability of transition states and, consequently, the selectivity of the reaction. researchgate.net

Molecular Modeling and Docking Studies for Understanding Ligand-Target Interactions

Molecular modeling and docking are essential computational techniques used to predict and analyze how a ligand, such as a derivative of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, interacts with a biological target, typically a protein or enzyme. frontiersin.org This understanding is fundamental to rational drug design. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. semanticscholar.org Successful docking studies can:

Predict Binding Conformation: Determine the most likely three-dimensional arrangement (pose) of the ligand within the active site. frontiersin.org

Identify Key Interactions: Reveal specific intermolecular forces that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. frontiersin.orgnih.govnih.gov

Estimate Binding Affinity: Provide a score that correlates with the strength of the interaction, helping to rank potential drug candidates. semanticscholar.org

For example, docking studies on dihydroisoquinoline derivatives have explored their potential as anticancer agents by modeling their interactions with targets like leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov Such studies have identified crucial hydrogen bonds and coordination with metal ions in the active site that are essential for inhibitory activity. nih.gov Similarly, other isoquinoline analogs have been docked into the binding pocket of HIV-1 reverse transcriptase to predict their potential as antiviral agents. scispace.com The discovery of dihydroisoquinolinones as inhibitors of the p53-MDM2 protein-protein interaction was also guided by molecular modeling, which revealed a unique binding mode for this class of compounds. nih.gov

| Target Protein | Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|---|

| Leucine Aminopeptidase (LAP) | Isoquinoline Derivative | -7.5 to -8.5 | Gly362, Ala333, Arg336 | Hydrogen Bonding, Zinc Coordination nih.gov |

| HIV-1 Reverse Transcriptase | Tetrahydroisoquinoline Analog | -18.0 to -20.1 | Lys101, Pro236, Tyr181 | Hydrophobic Interactions scispace.com |

| MDM2 | Dihydroisoquinolinone | N/A (Low Nanomolar IC50) | Leu54, Gly58, Val93 | Hydrophobic Pocket Binding nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies in Dihydroisoquinolinone Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules. nih.gov

2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as molecular weight, logP, and topological indices.

3D-QSAR techniques, which are more advanced, require the 3D structures of the molecules and their alignment. mdpi.com These methods provide a richer understanding of how the spatial arrangement of chemical properties influences activity. nih.gov Two widely used 3D-QSAR methods are:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic fields around the aligned molecules and correlates these field values with biological activity. mdpi.comfrontiersin.org The results are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

Comparative Molecular Similarity Index Analysis (CoMSIA): CoMSIA is similar to CoMFA but evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.comfrontiersin.org This can provide a more detailed picture of the structure-activity relationship.

QSAR and 3D-QSAR studies have been successfully applied to various isoquinoline and dihydroisoquinolinone derivatives to model their activity as inhibitors of targets like aldo-keto reductase 1C3 (AKR1C3) and JNK1. researchgate.netccspublishing.org.cn The predictive power of these models is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netccspublishing.org.cn Robust models with high predictive ability serve as valuable guides for lead optimization in drug discovery. japsonline.comfrontiersin.org

| Target/Activity | QSAR Model | q² (Cross-Validation) | r² (Non-Cross-Validation) | Predictive r² (External Test Set) |

|---|---|---|---|---|

| AKR1C3 Inhibition | CoMFA | 0.65 - 0.75 | 0.91 - 0.96 | ~0.70 |

| AKR1C3 Inhibition | CoMSIA | 0.68 - 0.78 | 0.93 - 0.98 | ~0.73 |

| JNK1 Inhibition | HQSAR | 0.826 | 0.987 | N/A |

| JNK1 Inhibition | Topomer CoMFA | 0.696 | 0.935 | N/A |

| Antioomycete Activity | CoMFA/CoMSIA | > 0.50 | > 0.90 | N/A |

Note: q² and r² values are statistical measures of model robustness and predictive power. A q² > 0.5 is generally considered indicative of a good predictive model. mdpi.com

Advanced Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Dihydroisoquinolinone Synthesis

The principles of green chemistry are being actively integrated into the synthesis of dihydroisoquinolinone scaffolds to minimize environmental impact and improve safety. This involves the use of environmentally benign solvents, milder reaction conditions, and the reduction of hazardous waste.

One key approach is the replacement of traditional solvents with biomass-derived alternatives like ethanol, which has been successfully used in the rhodium(III)-catalyzed synthesis of isoquinolones at room temperature. nih.govbeilstein-journals.org This method also eliminates the need for stoichiometric external oxidants, further enhancing its green credentials. nih.govbeilstein-journals.org The use of techniques such as microwave irradiation can also contribute to more eco-friendly protocols by reducing reaction times and energy consumption. nih.gov

For the bromination step required to produce compounds like 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, green chemistry focuses on avoiding the use of hazardous elemental bromine. spirochem.com Alternative brominating agents such as N-Bromosuccinimide (NBS) are often employed under milder conditions. nih.gov The development of catalytic systems that can utilize safer bromine sources is an active area of research, aiming to reduce the risks associated with traditional bromination reactions. spirochem.comnih.gov

| Synthetic Strategy | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

| Solvent | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Biomass-derived ethanol, 2-MeTHF, water, or solvent-free conditions nih.govnih.govnih.gov | Reduced toxicity, improved biodegradability, lower environmental impact. |

| Oxidants | Stoichiometric external oxidants | Use of internal oxidants or air as the terminal oxidant nih.govresearchgate.net | Higher atom economy, generation of less hazardous waste. |

| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), in situ generation of brominating agents spirochem.comnih.gov | Improved safety, reduced handling of toxic and corrosive reagents. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, room temperature reactions nih.govnih.gov | Reduced energy consumption, shorter reaction times. |

Flow Chemistry and Continuous Processing for Scalable Production of Brominated Dihydroisoquinolinones

Flow chemistry, or continuous processing, is emerging as a superior alternative to traditional batch synthesis for the scalable and safe production of chemical compounds, including brominated heterocycles. nih.gov This technology utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, offering precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.org

The advantages of flow chemistry are particularly pronounced for potentially hazardous reactions like bromination. The in-situ generation of toxic reagents like molecular bromine from safer precursors (e.g., HBr and an oxidant) within a contained flow system drastically improves safety by minimizing the amount of hazardous material present at any given time. nih.govnih.gov This approach has been successfully demonstrated for the bromination of various aromatic substrates, achieving high yields and purity. nih.govnih.gov

Furthermore, continuous flow processing offers significant benefits for scalability. researchgate.net Unlike batch reactions where scaling up can lead to issues with heat transfer and mixing, flow reactors can be scaled by simply extending the operation time or by "numbering up" (running multiple reactors in parallel). vipergen.com This makes flow chemistry an ideal platform for the industrial production of this compound, ensuring consistent quality and high throughput. organic-chemistry.orgresearchgate.net

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Handling of large quantities of hazardous reagents (e.g., Br₂). Risk of thermal runaway in exothermic reactions. | In-situ generation of hazardous reagents. Superior heat transfer and temperature control minimizes risks. nih.govorganic-chemistry.org |

| Scalability | Challenging; requires re-optimization of reaction conditions. | Straightforward; achieved by longer run times or parallelization ("numbering up"). researchgate.netvipergen.com |

| Efficiency & Yield | Can suffer from poor mixing and inconsistent heat transfer, leading to lower yields and side products. | Precise control over stoichiometry and residence time often leads to higher yields and cleaner reactions. nih.govrsc.org |

| Process Control | Limited control over reaction parameters throughout the reactor volume. | Excellent control over temperature, pressure, and mixing, leading to high reproducibility. organic-chemistry.org |

Development of Novel Chemo- and Regioselective Functionalization Techniques

The development of novel techniques to selectively functionalize the dihydroisoquinolinone core is a major research focus, as it allows for the creation of diverse analogs for structure-activity relationship (SAR) studies. For a molecule like this compound, functionalization can be approached in two primary ways: modification of the existing carbon-bromine bond or direct activation of carbon-hydrogen (C-H) bonds on the scaffold.

C-H Activation: Transition-metal catalysis has become a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.gov Catalysts based on rhodium, cobalt, and palladium have been used to achieve highly regioselective C-H activation and annulation to build the dihydroisoquinolinone core itself. researchgate.netrsc.orgnih.gov Emerging research focuses on applying these principles to selectively functionalize the pre-formed heterocycle. For instance, directing-group strategies can be employed to guide a metal catalyst to a specific C-H bond, enabling the introduction of new functional groups at positions that are difficult to access through classical methods. nih.gov

Cross-Coupling at the C-Br Bond: The bromine atom at the 8-position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the chemoselective formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Heck couplings can be employed to introduce diverse substituents at this position. The challenge lies in achieving high chemoselectivity, ensuring that the reaction occurs exclusively at the C-Br bond without interfering with other functional groups or C-H bonds in the molecule. researchgate.net

| Functionalization Strategy | Description | Key Advantages | Key Challenges |

| C-H Activation | Direct conversion of a C-H bond to a C-C or C-heteroatom bond using a metal catalyst. nih.govnih.gov | Atom and step economy (no pre-functionalization needed). Access to novel chemical space. | Achieving high regioselectivity among multiple C-H bonds. Often requires directing groups. |

| Cross-Coupling at C8-Br | Substitution of the bromine atom with a new functional group via transition-metal catalysis. mdpi.com | High reliability and broad substrate scope for well-established reactions (e.g., Suzuki, Buchwald-Hartwig). | Requires a pre-existing halogen handle. Potential for catalyst poisoning or side reactions. |

Integration with High-Throughput Synthesis and Screening Methodologies for Chemical Library Generation

To accelerate the discovery of new bioactive molecules, the synthesis of this compound derivatives is being integrated with high-throughput and automated technologies. These platforms enable the rapid generation and screening of large collections of related compounds, known as chemical libraries.

Parallel Synthesis: Solution-phase parallel synthesis is a key strategy for building libraries based on the dihydroisoquinolinone scaffold. nih.gov By using multi-well plates (e.g., 96-well format), arrays of starting materials can be reacted with a set of diverse building blocks simultaneously, leading to the rapid production of hundreds of distinct products. spirochem.com For example, a library of 1,2-dihydroisoquinolines was successfully generated using a multicomponent reaction, where the presence of a halogen atom on some members allowed for further diversification via cross-coupling. nih.gov Automated synthesis platforms can further enhance this process, providing a tenfold or even hundredfold improvement in user efficiency compared to manual workflows. nih.gov

DNA-Encoded Libraries (DECLs): A revolutionary approach for exploring vast chemical space is the creation of DNA-encoded libraries. In this technology, each unique chemical compound is covalently attached to a short DNA fragment that serves as an amplifiable identification barcode. vipergen.comwikipedia.org This allows for the synthesis and screening of libraries containing millions or even billions of compounds in a single test tube. nih.gov The 8-bromo substituent on the dihydroisoquinolinone core makes it an ideal building block for incorporation into a DECL. Established palladium-catalyzed C-N coupling methods have been shown to be compatible with DNA-conjugated aryl bromides, enabling their reaction with a large pool of amine-containing building blocks. acs.org By integrating this compound into a DECL synthesis workflow, it becomes possible to generate and screen an unprecedented number of derivatives against biological targets to identify novel hits. nih.gov

Q & A

Basic: What are the established synthetic routes for 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves bromination of the dihydroisoquinolinone core or functionalization of pre-brominated intermediates. A common approach involves reacting precursor compounds (e.g., 7-amino-3,4-dihydroisoquinolinone) with brominating agents like hydrobromic acid (HBr) in acetonitrile at low temperatures (0°C), followed by purification via silica gel chromatography . For derivatives, acyl chloride reactions under reflux with catalysts like 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane are employed . Key factors affecting yield include reaction temperature, stoichiometry of brominating agents, and post-reaction pH adjustment during workup .

Advanced: How can regioselectivity challenges in the bromination of dihydroisoquinolinone derivatives be addressed?

Answer:

Regioselectivity is influenced by electronic and steric effects. Enzymatic resolution techniques, such as using lipases to selectively modify intermediates, can direct bromination to specific positions (e.g., para to electron-donating groups) . Alternatively, directing groups like acetyl or benzoyl moieties introduced at the 2-position of the dihydroisoquinolinone core can enhance bromination at the 8-position through steric hindrance or electronic activation . Computational modeling (not explicitly cited in evidence) is suggested for predicting reactive sites, but experimental optimization of solvent polarity and catalyst choice (e.g., Lewis acids) is critical .

Methodological: What spectroscopic and chromatographic techniques are most effective for characterizing brominated dihydroisoquinolinone derivatives?

Answer:

- 1H NMR : Essential for confirming substitution patterns. For example, aromatic protons near bromine exhibit deshielding (δ 7.5–8.5 ppm), while NH protons in the dihydroisoquinolinone ring appear as broad singlets (δ 10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ for C9H7BrNO: calc. 224.97, observed 224.96) .

- Chromatography : Silica gel thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (1:3 ratio) is used for purity assessment, while column chromatography isolates isomers .

- SMILES/InChI : Structural validation via tools like PubChem (e.g., SMILES: O=C(C=CC1=CC=C2)NC1=C2Br) ensures correct stereoelectronic configurations .

Bioactivity Evaluation: How do substitution patterns on the dihydroisoquinolinone core impact acetylcholinesterase (AChE) inhibitory activity?

Answer:

Derivatives with electron-withdrawing groups (e.g., bromine at the 8-position) show enhanced AChE inhibition due to increased electrophilicity of the carbonyl group. For example:

- 2-Acetyl derivatives (1b) : Moderate activity (IC50 ~15 µM) attributed to improved solubility.

- 2-Benzoyl derivatives (1c) : Higher potency (IC50 ~8 µM) from π-π stacking with AChE's aromatic residues .

- Methoxy-substituted analogs (1f) : Reduced activity (IC50 >30 µM) due to steric hindrance .

Bioassays typically use Ellman’s method with donepezil as a positive control .

Experimental Design: What factorial design approaches optimize synthesis of brominated dihydroisoquinolinone derivatives?

Answer:

Pre-experimental designs (e.g., one-factor-at-a-time) identify critical variables (temperature, catalyst loading). Full factorial designs (2k) then optimize interactions:

- Variables : Reaction time (6–12 hrs), HBr concentration (48–60%), solvent polarity (acetonitrile vs. DMF).

- Response : Yield and purity.

For example, higher HBr concentrations (60%) in acetonitrile at 0°C maximize bromination efficiency (85% yield) while minimizing side products . Post-hoc ANOVA analysis resolves confounding factors like moisture sensitivity .

Data Interpretation: How should researchers address contradictions in reported yields or bioactivity data?

Answer:

- Yield Discrepancies : Compare reaction scales (e.g., 1g vs. 25g batches) and purification methods. Larger scales often reduce yields due to inefficient heat transfer .

- Bioactivity Variability : Control for assay conditions (e.g., enzyme source, substrate concentration). For instance, human vs. electric eel AChE may yield different IC50 values .

- Methodological Adjustments : Replicate protocols with strict anhydrous conditions and inert atmospheres to mitigate oxidative decomposition .

Theoretical Framework: How can mechanistic hypotheses guide the design of novel dihydroisoquinolinone derivatives?

Answer:

Linking synthesis to reaction mechanisms (e.g., electrophilic aromatic substitution for bromination) predicts regiochemistry. For example, DFT calculations (not cited) could validate bromine’s preference for the 8-position via charge distribution analysis. Pharmacophore models integrating AChE’s catalytic triad (Ser203, His447, Glu334) inform substituent placement for hydrogen bonding or hydrophobic interactions .

Storage and Stability: What conditions preserve the integrity of this compound?

Answer:

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Purity (>95%) is maintained by periodic NMR validation, as moisture induces hydrolysis of the lactam ring . For long-term stability, lyophilization is recommended .

Table 1: Key Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H7BrNO | |

| Molecular Weight | 224.05 g/mol | |

| Melting Point | Not reported (decomposes) | |

| Storage Temperature | 0–6°C | |

| Key NMR Signals (1H) | δ 10.2 (NH), δ 7.8 (Ar-H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.